molecular formula C20H26N2O3 B11381782 2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide

2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide

Cat. No.: B11381782
M. Wt: 342.4 g/mol
InChI Key: UNDMAZFEJZMDAI-UHFFFAOYSA-N
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Description

2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a phenoxy group, a benzoxazole ring, and an acetamide group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide typically involves multiple steps, starting with the preparation of the phenoxy and benzoxazole intermediates. The phenoxy intermediate can be synthesized through the reaction of 5-methyl-2-(propan-2-yl)phenol with an appropriate acylating agent. The benzoxazole intermediate is prepared by cyclization of an o-aminophenol derivative with a suitable carboxylic acid derivative. The final step involves coupling the phenoxy and benzoxazole intermediates with an acetamide group under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-methyl-2-(propan-2-yl)phenoxy]propanoic acid
  • 2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone

Uniqueness

2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H26N2O3

Molecular Weight

342.4 g/mol

IUPAC Name

2-(5-methyl-2-propan-2-ylphenoxy)-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide

InChI

InChI=1S/C20H26N2O3/c1-12(2)15-7-5-14(4)10-18(15)24-11-19(23)21-20-16-9-13(3)6-8-17(16)22-25-20/h5,7,10,12-13H,6,8-9,11H2,1-4H3,(H,21,23)

InChI Key

UNDMAZFEJZMDAI-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=NOC(=C2C1)NC(=O)COC3=C(C=CC(=C3)C)C(C)C

Origin of Product

United States

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